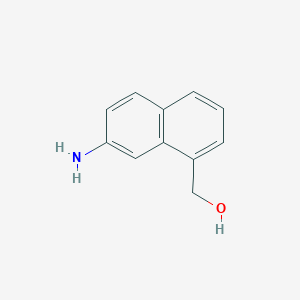

3,5-Dimethylnaphthalen-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Diméthylnaphtalène-1-amine: est un composé organique appartenant à la classe des amines aromatiques. Il se caractérise par un cycle naphtalène substitué par deux groupes méthyle aux positions 3 et 5 et un groupe amine à la position 1.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: La synthèse de la 3,5-Diméthylnaphtalène-1-amine implique généralement les étapes suivantes:

Nitration du 3,5-Diméthylnaphtalène: La matière première, le 3,5-Diméthylnaphtalène, est nitrée à l'aide d'un mélange d'acide nitrique concentré et d'acide sulfurique pour introduire un groupe nitro à la position 1.

Réduction du Groupe Nitro: Le groupe nitro est ensuite réduit en groupe amine à l'aide d'agents réducteurs tels que la poudre de fer et l'acide chlorhydrique ou l'hydrogénation catalytique.

Méthodes de Production Industrielle: La production industrielle de la 3,5-Diméthylnaphtalène-1-amine peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, de catalyseurs efficaces et de procédés automatisés pour garantir un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

Types de Réactions: La 3,5-Diméthylnaphtalène-1-amine subit diverses réactions chimiques, notamment:

Oxydation: Le groupe amine peut être oxydé pour former des composés nitroso ou nitro correspondants.

Réduction: Le composé peut être réduit davantage pour former des amines secondaires ou tertiaires.

Substitution: Le cycle aromatique peut subir des réactions de substitution électrophile, telles que l'halogénation, la sulfonation et la nitration.

Réactifs et Conditions Communs:

Oxydation: Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction: Hydrogénation catalytique à l'aide de palladium sur carbone ou réduction chimique à l'aide d'hydrure de lithium et d'aluminium.

Substitution: Halogénation à l'aide de chlore ou de brome en présence d'un catalyseur acide de Lewis.

Principaux Produits Formés:

Oxydation: Formation de dérivés nitroso ou nitro.

Réduction: Formation d'amines secondaires ou tertiaires.

Substitution: Formation de dérivés halogénés, sulfonés ou nitrés.

4. Applications de la Recherche Scientifique

Chimie: La 3,5-Diméthylnaphtalène-1-amine est utilisée comme élément constitutif de la synthèse organique pour la préparation de molécules plus complexes. Il sert d'intermédiaire dans la synthèse des colorants, des pigments et des produits pharmaceutiques.

Biologie et Médecine: En chimie médicinale, ce composé est exploré pour son potentiel en tant que pharmacophore dans la conception de médicaments. Il peut présenter des activités biologiques telles que des propriétés antimicrobiennes, anti-inflammatoires ou anticancéreuses.

Industrie: Dans le secteur industriel, la 3,5-Diméthylnaphtalène-1-amine est utilisée dans la production de produits chimiques de spécialité, de polymères et de matériaux de pointe. Ses caractéristiques structurelles uniques la rendent adaptée aux applications dans l'électronique organique et les dispositifs optoélectroniques.

5. Mécanisme d'Action

Le mécanisme d'action de la 3,5-Diméthylnaphtalène-1-amine dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes, des récepteurs ou de l'ADN. Le groupe amine peut former des liaisons hydrogène ou des interactions électrostatiques avec les molécules cibles, influençant leur activité et leur fonction. Le cycle naphtalène fournit une surface hydrophobe qui peut interagir avec les membranes lipidiques ou les poches hydrophobes des protéines.

Applications De Recherche Scientifique

Chemistry: 3,5-Dimethylnaphthalen-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique structural features make it suitable for applications in organic electronics and optoelectronic devices.

Mécanisme D'action

The mechanism of action of 3,5-Dimethylnaphthalen-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The amine group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The naphthalene ring provides a hydrophobic surface that can interact with lipid membranes or hydrophobic pockets in proteins.

Comparaison Avec Des Composés Similaires

Composés Similaires:

1-Aminonaphtalène: Structure similaire mais sans groupes méthyle.

2,6-Diméthylnaphtalène-1-amine: Groupes méthyle à des positions différentes.

3,5-Diméthylaniline: Structure similaire mais avec un cycle benzénique au lieu d'un cycle naphtalène.

Unicité: La 3,5-Diméthylnaphtalène-1-amine est unique en raison du positionnement spécifique des groupes méthyle et du groupe amine sur le cycle naphtalène. Ce motif de substitution unique confère des propriétés chimiques et physiques distinctes, ce qui le rend précieux pour des applications spécifiques en synthèse et en science des matériaux.

Propriétés

Formule moléculaire |

C12H13N |

|---|---|

Poids moléculaire |

171.24 g/mol |

Nom IUPAC |

3,5-dimethylnaphthalen-1-amine |

InChI |

InChI=1S/C12H13N/c1-8-6-11-9(2)4-3-5-10(11)12(13)7-8/h3-7H,13H2,1-2H3 |

Clé InChI |

XOPUGAKFYRDXCF-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C=C(C=C(C2=CC=C1)N)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)